molecular formula C7H9ClO2 B1323515 2-Chloro-1-cyclopropylbutane-1,3-dione CAS No. 473924-31-1

2-Chloro-1-cyclopropylbutane-1,3-dione

Cat. No.: B1323515
CAS No.: 473924-31-1
M. Wt: 160.6 g/mol
InChI Key: NUMZQGFCEWHHCX-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropylbutane-1,3-dione is an organic compound with the molecular formula C7H9ClO2. It is characterized by the presence of a cyclopropyl group attached to a butane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione typically involves the chlorination of cyclopropylbutane-1,3-dione. One common method includes the reaction of cyclopropylbutane-1,3-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cyclopropylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1-cyclopropylbutane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropylbutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the modification of biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

    2-Bromo-1-cyclopropylbutane-1,3-dione: Similar structure with a bromine atom instead of chlorine.

    2-Fluoro-1-cyclopropylbutane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.

    2-Iodo-1-cyclopropylbutane-1,3-dione: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 2-Chloro-1-cyclopropylbutane-1,3-dione is unique due to the specific reactivity imparted by the chlorine atom. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness can be leveraged in various chemical reactions and applications where specific reactivity is desired .

Properties

IUPAC Name

2-chloro-1-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZQGFCEWHHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620623
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473924-31-1
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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